molecular formula C15H13FO2S B1386812 3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde CAS No. 1171886-70-6

3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde

Cat. No.: B1386812
CAS No.: 1171886-70-6
M. Wt: 276.3 g/mol
InChI Key: NPCRNOISTUJOQW-UHFFFAOYSA-N
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Description

3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde is a high-purity synthetic building block designed for research and development. This compound features a benzaldehyde core functionalized with a 4-methoxy group and a (4-fluorophenyl)thio)methyl side chain. The aldehyde group provides a versatile handle for further chemical transformations, such as condensations and reductions, making it a valuable intermediate in organic synthesis and medicinal chemistry. The incorporation of both fluorine and sulfur atoms is of significant interest in the design of pharmaceuticals and agrochemicals, as these elements can profoundly influence a molecule's metabolic stability, lipophilicity, and electronic properties. Researchers can utilize this compound in the exploration of new chemical entities, particularly in the synthesis of more complex heterocyclic systems or functional materials. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[(4-fluorophenyl)sulfanylmethyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2S/c1-18-15-7-2-11(9-17)8-12(15)10-19-14-5-3-13(16)4-6-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCRNOISTUJOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CSC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorothiophenol with 3-chloromethyl-4-methoxybenzaldehyde under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products Formed

    Oxidation: 3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzoic acid.

    Reduction: 3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thioether linkage and the fluorophenyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Key Substituents Functional Groups Molecular Weight Notable Properties
3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde (Target) 4-methoxy, 3-[(4-fluorophenylthio)methyl] Aldehyde, thioether, methoxy ~290 (estimated) Moderate lipophilicity; potential for nucleophilic addition and thioether oxidation.
3-({[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]-thio}methyl)-4-methoxybenzaldehyde Pyrimidine (difluoromethyl, methyl) Aldehyde, thioether, pyrimidine 324.35 Enhanced enzyme inhibition potential due to pyrimidine heterocycle.
3-(4-tert-Butyl-phenoxymethyl)-4-methoxybenzaldehyde 4-tert-butylphenoxymethyl Aldehyde, ether, methoxy ~326 (estimated) High lipophilicity (bulky tert-butyl); reduced solubility in polar solvents.
3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde 2-hydroxyethylthio Aldehyde, thioether, hydroxyl ~242 (estimated) Increased aqueous solubility due to hydroxyl group; potential for hydrogen bonding.
2-(4-Fluorophenyl)benzaldehyde 4-fluorophenyl (directly attached) Aldehyde ~200 (estimated) Simpler structure; lacks sulfur and methoxy groups, altering electronic properties.

Key Research Highlights

  • Thioether vs.
  • Fluorine Effects : Fluorine in the target compound and analogues enhances electronegativity and resistance to oxidative metabolism, critical for drug half-life extension .
  • Structural Complexity : Pyrimidine and triazole-containing derivatives () demonstrate that heterocycles augment target specificity but increase synthetic complexity .

Biological Activity

3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde is a benzaldehyde derivative that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into the compound's biological activity, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

  • Molecular Formula : C15H13FO2S
  • Molecular Weight : 284.33 g/mol
  • CAS Number : 1171886-70-6
  • IUPAC Name : 3-[(4-fluorophenyl)sulfanylmethyl]-4-methoxybenzaldehyde

The compound features a thioether linkage between a fluorophenyl group and a methoxybenzaldehyde moiety, which contributes to its unique biological activity.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The thioether and fluorophenyl groups influence the compound's binding affinity, potentially leading to significant biological effects.

Antimicrobial Activity

Research indicates that compounds with thioether linkages often exhibit antimicrobial properties. A study investigating similar thioether derivatives found them effective against various bacterial strains, suggesting that this compound may possess similar capabilities .

Anticancer Properties

Preliminary studies have highlighted the anticancer potential of related benzaldehyde derivatives. For instance, compounds exhibiting structural similarities have shown efficacy in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). The IC50 values for these compounds ranged significantly, indicating varying levels of potency .

CompoundCell LineIC50 (nM)
This compoundMCF-7TBD
This compoundHepG-2TBD
This compoundHCT-116TBD

Antioxidant Activity

The presence of methoxy and thio groups in the structure may enhance the antioxidant capacity of the compound. Studies on related structures have demonstrated their ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Case Studies

  • Anticancer Screening : A study focused on synthesizing various thioether derivatives, including those similar to this compound, reported significant cytotoxicity against MCF-7 cells, with further molecular docking studies suggesting favorable interactions with key proteins involved in cancer progression .
  • Antimicrobial Testing : In another investigation, derivatives with thioether functionalities were tested against common pathogens. Results indicated that these compounds inhibited bacterial growth effectively, supporting the hypothesis that this compound could exhibit similar antimicrobial properties.

Q & A

Q. What are the common synthetic routes for preparing 3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the aldehyde core via formylation of a methoxy-substituted benzene derivative. For example, Vilsmeier-Haack formylation or Duff reaction can introduce the aldehyde group .
  • Step 2 : Thioether formation by reacting the aldehyde intermediate with 4-fluorothiophenol under basic conditions (e.g., K₂CO₃ in DMF or ethanol). This step requires careful stoichiometric control to avoid over-alkylation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is used to isolate the product .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical Techniques :
    • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and thioether linkage integrity. For example, the aldehyde proton typically appears at δ ~10 ppm, while the methoxy group resonates at δ ~3.8 ppm .
    • FTIR : Strong absorption bands for C=O (aldehyde, ~1700 cm⁻¹) and C-S (thioether, ~680 cm⁻¹) .
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₁₃FO₂S) with <5 ppm error .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software) provides unambiguous structural confirmation .

Q. What are the key solubility and stability considerations for this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and ethanol, but poorly soluble in water.
  • Stability : The aldehyde group is sensitive to oxidation; storage under inert atmosphere (N₂/Ar) at –20°C is recommended. Stabilizers like BHT (butylated hydroxytoluene) may prevent degradation .

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization of the benzaldehyde core?

  • Steric and Electronic Effects : The methoxy group at the 4-position directs electrophilic substitution to the 5-position (meta to methoxy). Computational modeling (DFT) predicts electron density distribution to guide reaction design .
  • Protecting Groups : Temporary protection of the aldehyde (e.g., acetal formation) allows selective modification of other positions .

Q. What methodologies resolve contradictions in spectroscopic data interpretation?

  • Case Study : Overlapping signals in ¹H NMR (e.g., aromatic protons) can be resolved using 2D techniques (COSY, HSQC) .
  • Discrepancies in Mass Spectra : Isotopic patterns for sulfur (⁴.4% ³⁴S) and fluorine (100% ¹⁹F) must be accounted for in HRMS analysis .

Q. How can computational chemistry optimize reaction conditions for scaled synthesis?

  • Reaction Kinetics : Molecular dynamics simulations (e.g., Gaussian or ORCA) model transition states for thioether formation to identify optimal catalysts (e.g., CuI vs. Pd) .
  • Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on yield .

Q. What strategies mitigate side reactions during thioether formation?

  • Controlled Alkylation : Use of mild bases (NaHCO₃ instead of NaOH) minimizes nucleophilic displacement of fluorine .
  • Radical Scavengers : Addition of TEMPO suppresses unwanted radical pathways in sulfur-containing reactions .

Q. How is the compound’s bioactivity assessed in pharmacological studies?

  • In Vitro Assays :
    • Enzyme Inhibition : Fluorometric assays (e.g., cytochrome P450 inhibition) quantify interactions .
    • Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .
  • In Silico Screening : Docking studies (AutoDock Vina) predict binding affinity to target proteins (e.g., kinases) .

Methodological Considerations

Q. How to handle air-sensitive intermediates during synthesis?

  • Schlenk Techniques : Use of vacuum/inert gas lines for moisture-sensitive steps (e.g., Grignard reactions) .
  • Stabilized Aldehydes : In situ generation of aldehyde intermediates avoids prolonged exposure to air .

Q. What are best practices for reproducibility in multi-step syntheses?

  • Detailed Reaction Logs : Document temperature, stirring rate, and solvent batch variations .
  • QC Checkpoints : Intermediate characterization (TLC, NMR) after each step ensures fidelity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde
Reactant of Route 2
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3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde

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